

# BRITE-338733: A Technical Whitepaper on the Potent RecA ATPase Inhibitor

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## Compound of Interest

Compound Name: *BRITE-338733*

Cat. No.: *B2660364*

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This document provides an in-depth technical overview of **BRITE-338733**, a small molecule inhibitor of the bacterial RecA ATPase. The information presented herein is compiled from publicly available research and is intended to guide further investigation and development of this compound.

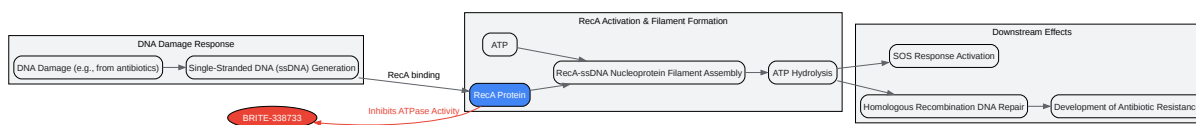
## Core Compound Data

**BRITE-338733** is a potent inhibitor of the E. coli RecA protein, a critical enzyme in DNA repair and homologous recombination.<sup>[1]</sup> Its inhibition of RecA's ATPase activity forms the basis of its mechanism of action.

Parameter	Value	Source
CAS Number	503105-88-2	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>27</sub> H <sub>35</sub> N <sub>3</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	433.6 g/mol	<a href="#">[1]</a>
IC <sub>50</sub> (RecA ATPase Activity)	4.7 µM	
Hill Slope	7.6	
Solubility	Soluble in DMSO	
Chemical Scaffold	2-amino-4,6-diarylpyridine	

## Mechanism of Action: Inhibition of RecA Nucleoprotein Filament Formation

**BRITE-338733** functions by directly inhibiting the ATPase activity of the RecA protein. This enzymatic activity is essential for the formation and function of RecA-single-stranded DNA (ssDNA) nucleoprotein filaments. These filaments are central to the process of DNA strand exchange, a key step in homologous recombination and the bacterial SOS response to DNA damage. By competitively binding to the RecA protein, **BRITE-338733** prevents the hydrolysis of ATP, thereby disrupting the formation of these crucial filaments and halting downstream DNA repair processes. This mechanism of action suggests that **BRITE-338733** could be utilized to potentiate the effects of DNA-damaging antibiotics and to combat the development of antibiotic resistance.



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**Fig. 1:** Signaling pathway of RecA inhibition by **BRITE-338733**.

## Experimental Protocols

### High-Throughput Screening for RecA ATPase Inhibitors

The following is a representative protocol based on the methodology used for the discovery of **BRITE-338733**.

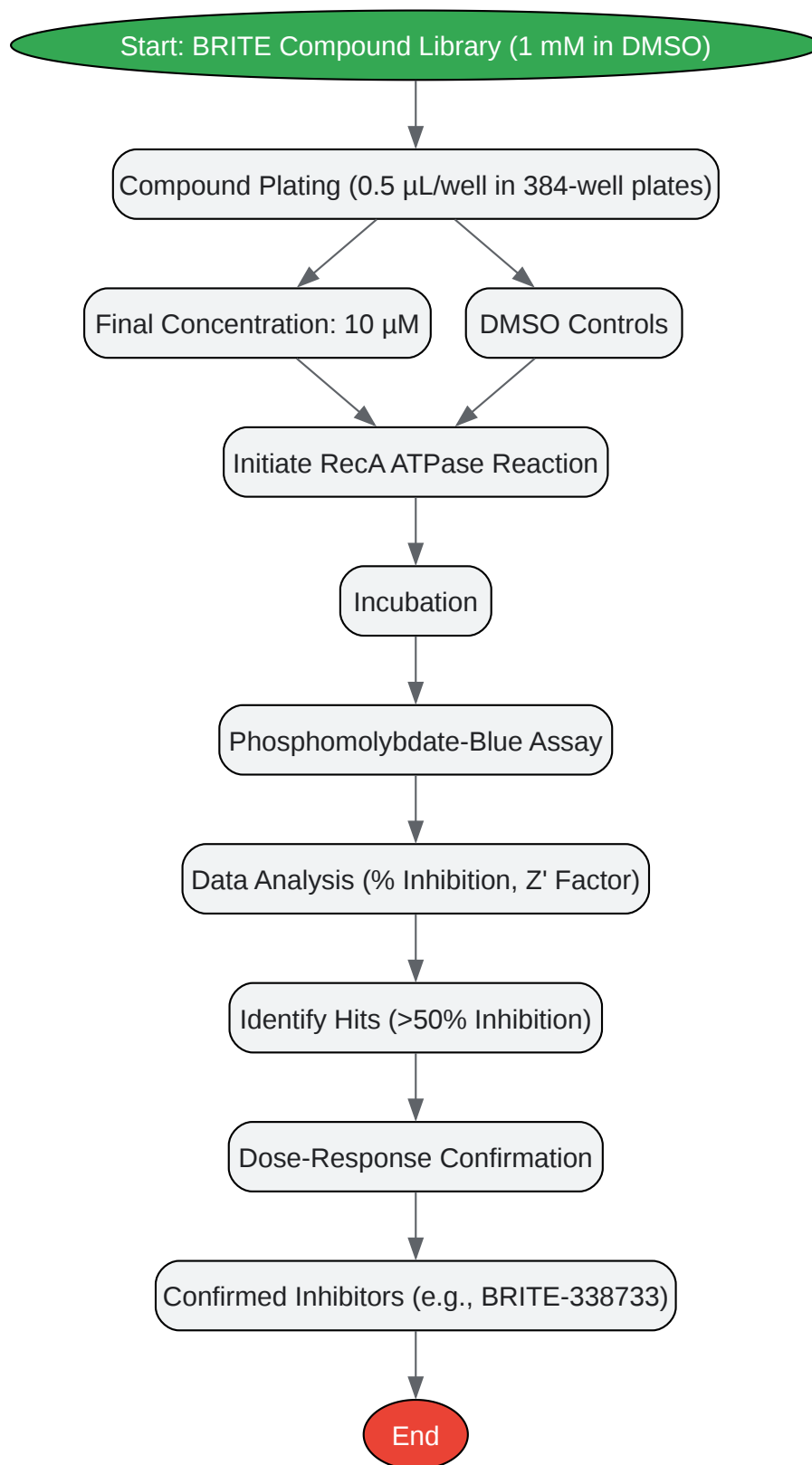
**Objective:** To identify small molecule inhibitors of *E. coli* RecA ATPase activity from a compound library.

**Materials:**

- 384-well clear flat-bottom assay plates
- BRITE compound library (1 mM in DMSO)
- Biomek® NX liquid handler
- RecA protein
- Assay buffer
- Phosphomolybdate-blue reagent

**Procedure:**

- **Compound Plating:** Using a Biomek® NX liquid handler, 0.5  $\mu$ L of 1 mM compound solution from the BRITE library was dispensed into wells of a 384-well assay plate. This results in a final screening concentration of 10  $\mu$ M per compound.
- **Control Wells:** Wells designated for positive and negative controls were spotted with 0.5  $\mu$ L of DMSO.
- **Enzyme Reaction:** The RecA ATPase reaction was initiated by adding RecA protein and ATP to the assay buffer in each well.
- **Incubation:** The assay plates were incubated at a controlled temperature to allow the enzymatic reaction to proceed.
- **Detection:** The reaction was stopped, and the amount of inorganic phosphate produced was quantified using a phosphomolybdate-blue ATPase assay.
- **Data Analysis:** The percentage of RecA inhibition was calculated for each compound relative to the control wells. A Z' factor was calculated to assess the quality of the screen.



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## References

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